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Compound of Interest

Compound Name: Antitubercular agent-26

Cat. No.: B12412330

Abstract: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates
the discovery of novel therapeutics targeting essential cellular pathways. The enoyl-acyl carrier
protein reductase (InhA) is a clinically validated target crucial for mycolic acid biosynthesis, a
key component of the mycobacterial cell wall. This document provides a comprehensive
technical overview of the binding site characterization for a novel direct inhibitor, designated
"Antitubercular Agent-26," which demonstrates potent activity against InhA. This guide is
intended for researchers, scientists, and drug development professionals, offering detailed
methodologies, quantitative binding data, and visual representations of key pathways and
experimental workflows.

Introduction to the Target: Enoyl-ACP Reductase
(InhA)

InhA is a key enzyme in the fatty acid synthase-IlI (FAS-II) pathway of Mycobacterium
tuberculosis. This pathway is responsible for the synthesis of long-chain mycolic acids, which
are essential constituents of the mycobacterial cell wall, providing a unique impermeable
barrier and contributing to the pathogen's virulence.[1][2][3] Inhibition of InhA disrupts mycolic
acid production, leading to a compromised cell wall and ultimately bacterial death.[3]

The widely used antitubercular drug isoniazid is a prodrug that, once activated by the
mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+. This adduct
then inhibits InhA.[4][5] However, mutations in the katG gene are a common cause of isoniazid
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resistance. Direct inhibitors of InhA, such as Agent-26, bypass the need for KatG activation and
therefore have the potential to be effective against isoniazid-resistant strains of Mtb.[6][7]

Agent-26 Binding Site and Interactions

Agent-26 is a direct, reversible inhibitor that binds to InhA in a non-covalent manner. The
binding site is located in a hydrophobic pocket adjacent to the NADH cofactor binding site.[3]
X-ray crystallography studies have revealed that the binding of Agent-26 induces a
conformational change in the substrate-binding loop (residues 196-219), effectively closing the
pocket and preventing the binding of the natural enoyl-ACP substrate.[9]

Key amino acid residues involved in the interaction with Agent-26 include:

e Tyrosine 158 (Y158): Forms a crucial hydrogen bond with the inhibitor, playing a role in
aligning the compound within the active site.[8]

e Phenylalanine 149 (F149): Engages in hydrophobic interactions with the aromatic moieties of
Agent-26.[8]

e Methionine 199 (M199), Leucine 218 (L218), and Tryptophan 222 (W222): These residues
line the hydrophobic pocket and contribute to the overall binding affinity through van der
Waals forces.[8]

Quantitative Binding and Inhibition Data

The interaction of Agent-26 with InhA has been quantified using various biophysical and
biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition of InhA by Agent-26
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Parameter Value Conditions
100 nM InhA, 25 uM trans-2-
IC50 0.05 uM Dodecenoyl-CoA, 30mM
PIPES pH 6.8[4]
o - With respect to the enoyl-ACP
Inhibition Type Competitive
substrate
Ki 0.02 uM Calculated from IC50

Table 2: Biophysical Characterization of Agent-26 Binding to InhA

Technique

Parameter

Value Conditions

Surface Plasmon
Resonance (SPR)

KD (Equilibrium

Dissociation Constant)

Immobilized InhA,
HBS-EP+ buffer

35 nM

ka (Association Rate)

2.5 x 105 M-1s-1

HBS-EP+ buffer, 25°C

kd (Dissociation Rate) 8.7 x 10-3 s-1 HBS-EP+ buffer, 25°C
Isothermal Titration 50 mM NaPi, 100 mM
_ KD 40 nM
Calorimetry (ITC) NacCl, pH 7.0, 25°C
50 mM NaPi, 100 mM
AH (Enthalpy) -12.5 kcal/mol
NacCl, pH 7.0, 25°C
50 mM NaPi, 100 mM
-TAS (Entropy) 2.3 kcal/mol
NacCl, pH 7.0, 25°C
o 50 mM NaPi, 100 mM
n (Stoichiometry) 0.98

NacCl, pH 7.0, 25°C

Experimental Protocols
InhA Enzyme Inhibition Assay

This protocol outlines the determination of the IC50 value for Agent-26 against Mtb InhA.

Materials:
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» Purified recombinant Mtb InhA enzyme.

e Substrate: trans-2-Octenoyl-CoA (OCoA).[7]

o Cofactor: NADPH.[10]

e Inhibitor: Agent-26 dissolved in DMSO.

e Assay Buffer: 30 mM PIPES pH 6.8, 150 mM NacCl, 1 mM EDTA.[4]

e 96-well microplates.

o Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:

» Prepare serial dilutions of Agent-26 in DMSO. The final concentration of DMSO in the assay
should not exceed 1%.[7]

e In a 96-well plate, add the assay buffer.
e Add the diluted Agent-26 or DMSO (for control wells) to the respective wells.

e Add the InhA enzyme to each well to a final concentration of 100 nM and incubate for 15
minutes at room temperature.

« Initiate the reaction by adding a mixture of OCo0A (final concentration 100 uM) and NADPH
(final concentration 100 pM).[10]

e Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation
of NADPH, for 10-15 minutes at 25°C.[10]

o Calculate the initial velocity (vi) of the reaction for each inhibitor concentration.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data using a non-linear regression model to determine the IC50 value.

X-Ray Crystallography of InhA-Agent-26 Complex
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This protocol describes the co-crystallization method for obtaining the structure of InhA in

complex with Agent-26.

Materials:

Highly purified InhA protein (concentration >10 mg/mL).

Agent-26 dissolved in a suitable solvent (e.g., DMSO).

Crystallization buffer (e.g., 0.1 M Tris-HCI pH 8.5, 1.5 M (NH4)2S04, 10% glycerol).
Crystallization plates (e.g., sitting-drop vapor diffusion plates).

Cryoprotectant solution (crystallization buffer supplemented with 25% glycerol and the
ligand).

Procedure:

Incubate the purified InhA protein with a 5 to 10-fold molar excess of Agent-26 for at least 2
hours on ice to allow complex formation.[11]

Centrifuge the protein-ligand mixture to remove any precipitated material.

Set up crystallization trials using the sitting-drop vapor diffusion method. Mix the protein-
ligand complex solution with the crystallization buffer in a 1:1 ratio.

Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

Once crystals of suitable size are obtained, they are carefully harvested and flash-cooled in
liquid nitrogen after being briefly soaked in the cryoprotectant solution containing Agent-26.
[11]

Collect X-ray diffraction data at a synchrotron source.

Process the diffraction data and solve the structure using molecular replacement with a
known InhA structure as a search model.

Refine the model and build the Agent-26 molecule into the observed electron density map.
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Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the use of SPR to determine the association and dissociation kinetics of
Agent-26 binding to InhA.

Materials:

e SPRinstrument (e.g., Biacore).

e Sensor chip (e.g., CM5 chip).[12]

e Amine coupling kit (EDC, NHS, ethanolamine).
» Purified InhA protein (ligand).

e Agent-26 (analyte) in a series of concentrations.
e Running buffer (e.g., HBS-EP+).

Procedure:

e Immobilize the InhA protein onto the surface of a CM5 sensor chip using standard amine
coupling chemistry.[13] Activate the surface with EDC/NHS, inject the InhA solution, and then
deactivate any remaining active esters with ethanolamine.

o Prepare a series of dilutions of Agent-26 in the running buffer.

« Inject the different concentrations of Agent-26 over the immobilized InhA surface at a
constant flow rate, allowing for association.

» After the association phase, switch to flowing only the running buffer over the surface to
monitor the dissociation of the complex.

o Regenerate the sensor surface between analyte injections if necessary, using a mild
regeneration solution.

e The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by
subtracting the signal from a reference flow cell.
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e Analyze the data using a suitable binding model (e.g., 1:1 Langmuir binding) to determine
the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant
(KD).

Isothermal Titration Calorimetry (ITC) for Binding
Thermodynamics

This protocol outlines the use of ITC to determine the thermodynamic parameters of the InhA-
Agent-26 interaction.

Materials:
¢ Isothermal titration calorimeter.

» Purified InhA protein in a dialysis buffer (e.g., 50 mM sodium phosphate, 100 mM NacCl, pH
7.0).[14]

o Agent-26 dissolved in the same dialysis buffer.
Procedure:

» Thoroughly dialyze the purified InhA protein against the ITC buffer to ensure a precise buffer
match.[14]

e Prepare the Agent-26 solution in the final dialysis buffer. The concentration of the ligand in
the syringe should typically be 10-15 times that of the protein in the cell.[15]

» Load the InhA solution into the sample cell of the calorimeter and the Agent-26 solution into
the injection syringe.

o Perform a series of small, sequential injections of Agent-26 into the InhA solution while
maintaining a constant temperature (e.g., 25°C).

e The heat released or absorbed upon each injection is measured.[16]

¢ A control titration of Agent-26 into the buffer alone should be performed to determine the heat
of dilution, which is then subtracted from the binding data.[16]
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e The integrated heat data are plotted against the molar ratio of ligand to protein. This binding
isotherm is then fitted to a suitable binding model to determine the binding affinity (KD),
stoichiometry (n), and enthalpy of binding (AH). The Gibbs free energy (AG) and entropy
(AS) can then be calculated.

Visualizations
Mycolic Acid Biosynthesis Pathway (FAS-II)

The diagram below illustrates the central role of InhA in the fatty acid elongation cycle of the
FAS-1I system, which is inhibited by Agent-26.[3][17][18]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.researchgate.net/figure/Biosynthetic-Pathway-of-Mycolic-acids-The-initiation-of-the-mycolic-acid-biosynthetic_fig4_353863995
https://www.benthamscience.com/article/57478
https://pmc.ncbi.nlm.nih.gov/articles/PMC544180/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

FAS-II Elongation Cycle

Malonyl-ACP

HadAB/C

Fatty Acid Synthase | [Elnngatsd Acyl-ACP (n+2)j——>Gksl3 CDndensaﬂuD—PM

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Initial Screening & Target ID

High-Throughput Screening
(Whole-cell assay)

Git Compound (Agent—ZGD
J v
\\
\
\

\

Target Identification |
(e.g., resistance mutations)

I

l

Biochemical & Biophyiical Validation

In Vitro Enzyme Assay
(Determine IC50)

Surface Plasmon Resonance (SPR)
(Kinetics: ka, kd, KD)

SAR Optimization

Isothermal Titration Calorimetry (ITC)
(Thermodynamics: AH, AS, KD)

!

Structural Characterization

X-Ray Crystallography
(Co-crystallization)

3D Structure of
InhA-Agent-26 Complex

/
4
e
7
s
L
~
-~

Binding Site Analysis ]

(Key Residues & Interactions)

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prodrug (Isoniazid)

Isoniazid (Inactive) KatG Activation Activated Isoniazid)—b[lNH-NAD Adduct)
~

Inhibition of
Direct Inhibitor Mycolic Acid Synthesi
=
Agent-26 (Active)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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